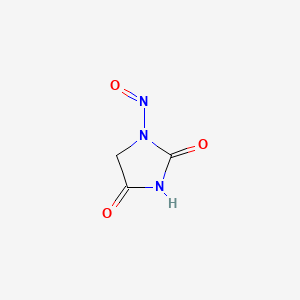
Stannous fluoride
Vue d'ensemble
Description
Synthesis Analysis
Although specific details on the synthesis of stannous fluoride were not directly found in the provided studies, its production typically involves the reaction of tin(II) chloride (SnCl2) with sodium fluoride (NaF) or hydrofluoric acid (HF). This process results in stannous fluoride, a compound that has found extensive use in dentistry due to its multifunctional properties.
Molecular Structure Analysis
Stannous fluoride is characterized by its unique molecular structure, where a tin(II) ion is coordinated by two fluoride ions. This structure is critical for its functionality in dental applications. The tin(II) ion's ability to form localized σs-p bonds, as confirmed by spectroscopic measurements and computational ab initio calculations, plays a key role in its effectiveness. These bonds, along with the stereochemically active lone pair of the Sn(II) atom, influence the geometry of the complexes formed with fluoride, affecting their chemical behavior and reactivity in dental care applications (Alsina & Gaillard, 2018).
Chemical Reactions and Properties
Stannous fluoride's chemical activity is significant for its role in dental care. Its ability to form stannous fluoride complexes (e.g., SnF+, SnF2, and SnF3-) in aqueous solutions is crucial for its antimicrobial and protective effects on teeth. The reactivity of stannous fluoride, particularly its interaction with the dental surface and biofilm, contributes to its effectiveness in reducing plaque, gingivitis, and dental erosion. The formation of these complexes and their interaction with the tooth surface are fundamental to the protective layers that prevent erosion and sensitivity (Alsina & Gaillard, 2018).
Physical Properties Analysis
Stannous fluoride is a white, crystalline powder that is soluble in water. Its solubility and stability in aqueous solutions are critical for its application in dental care products. The stabilization of stannous fluoride in formulations is essential to maintain its efficacy, as stannous ions are prone to oxidation. Advances in formulation have enabled the development of stannous fluoride products that remain effective over time, providing sustained benefits for dental health (Myers et al., 2019).
Chemical Properties Analysis
The chemical properties of stannous fluoride, including its antimicrobial activity and ability to form protective layers on the tooth surface, are central to its benefits in oral care. The compound's efficacy in reducing enamel loss, combating dental erosion, and its potential in recalcification of the enamel highlights its multifunctional role in dental health maintenance. These properties are attributed to the unique characteristics of stannous fluoride, combining the benefits of fluoride with the additional protective and antimicrobial effects of stannous ions (L. Fiorillo et al., 2020).
Applications De Recherche Scientifique
Anti-Gingivitis Efficacy
Stannous fluoride has demonstrated significant anti-gingivitis efficacy. A study by Mankodi et al. (2005) revealed that a dentifrice containing 0.454% stannous fluoride/sodium hexametaphosphate significantly reduced gingivitis, gingival bleeding, and plaque over a 6-month period compared to a control group (Mankodi et al., 2005).
Dental Health Benefits
Stannous fluoride's presence in dentifrices can be advantageous for gingivitis, halitosis, dentine hypersensitivity, or erosion, as reported by Exterkate (2022). Although the benefits are statistically significant, they are relatively small, making the clinical relevance for individual patients less predictable (Exterkate, 2022).
Clinical Effects and Mechanisms of Action
Rølla and Ellingsen (1994) discussed the clinical properties of stannous fluoride, emphasizing its potential in the prophylaxis against both gingivitis and caries. They highlighted its unique properties that merit its use in dental care (Rølla & Ellingsen, 1994).
Efficacy in Preventing Oral Diseases
Research by Hastreiter (1989) suggests that 0.4% stannous fluoride gels may not be the preferred agents for preventing hypersensitivity, plaque, gingivitis, or periodontitis, except in specific cases like enamel decalcification in orthodontic patients and dental caries prevention in patients who have undergone head and neck radiation therapy (Hastreiter, 1989).
Effects on Dental Enamel
Gray et al. (1958) observed that stannous fluoride is more effective than sodium fluoride in reducing decay when applied topically. Their study aimed to understand the mechanisms of fluoride's protective action on dental enamel (Gray et al., 1958).
Systematic Review on Enamel Effects
Fiorillo et al. (2020) conducted a systematic literature review to analyze the function of stannous fluoride in dental care. They concluded that stannous fluoride could significantly aid in erosion and recalcification of enamel, biofilm formation, gingival inflammation, and removal of tooth stains and halitosis (Fiorillo et al., 2020).
Reduction of Erosive Wear
Huysmans et al. (2011) conducted a study that demonstrated the efficacy of stannous fluoride-containing toothpaste in reducing erosive tooth wear in situ. This suggests its potential as a dental erosion-preventive agent (Huysmans et al., 2011).
Antibacterial Actions
Ramji et al. (2005) assessed the long-lasting antimicrobial activity of stannous fluoride in a dentifrice combined with sodium hexametaphosphate. Their findings confirm its sustained antibacterial action, which underpins its therapeutic benefits (Ramji et al., 2005).
Safety And Hazards
Orientations Futures
Stannous fluoride has significant effects in favor of erosion and recalcification of the enamel, on the biofilm formation, gingival inflammation, and in addition, it could be an important aid in the removal of tooth stains and halitosis . The future of Stannous fluoride in the dynamic landscape of the global chemical industry is emerging as a pivotal compound, captivating the attention of chemical manufacturers and exporters alike .
Propriétés
IUPAC Name |
difluorotin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2FH.Sn/h2*1H;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOBYBYXJXCGBS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Sn]F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F2Sn | |
| Record name | STANNOUS FLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9088 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Stannous fluoride is a white crystalline solid. Sinks and mixes with water. (USCG, 1999), White lustrous solid; [Hawley] White odorless crystalline solid; [MSDSonline] | |
| Record name | STANNOUS FLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9088 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Stannous fluoride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7199 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
1052 °F at 760 mmHg (USCG, 1999), 850 °C | |
| Record name | STANNOUS FLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9088 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Stannous fluoride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11092 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | STANNOUS FLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/783 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
30-39% in water at 20 °C, Practically insol in ethanol, ether and chloroform, 72-82% in anhydrous hydrogen fluoride at 20 °C, In water: 31 g/100g at 0 °C; 78.5 g/100g at 106 °C, Soluble in potassium hydroxide and fluorides. | |
| Record name | STANNOUS FLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/783 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.79 (USCG, 1999) - Denser than water; will sink, 4.57 @ 25 °C | |
| Record name | STANNOUS FLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9088 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | STANNOUS FLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/783 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Stannous fluoride has been shown to manage and prevent dental caries and gingivitis by promoting enamel mineralization, reducing gingival inflammation and bleeding, its potential broad-spectrum antibiotic effect, and through modulation of the microbial composition of the dental biofilm. It works by depositing a stable acid-resistant layer on the tooth surfaces which is composed of calcium fluoride produced when stannous fluoride converts the calcium mineral apatite into fluorapatite. Tin and fluoride mediate anti-erosive actions by interacting with and modifying the absorbent layer composed of salivary proteins such as mucins, perhaps by enhancing the cross-linking between the proteins to result in a more resistant and protective layer against erosion. The efficacy of stannous fluoride solutions seems to depend mainly on the incorporation of tin in the mineralized dentine when the organic portion is preserved but on surface precipitation when the organic portion is continuously digested. Moreover, the relative erosion-inhibiting effects of stannous fluoride strongly depend on the presence or absence of the demineralized organic dentine matrix., DENTAL STUDENTS RINSED FOR 4 DAYS WITH 0.2% AQ SOLN STANNOUS FLUORIDE OR STANNIC TETRACHLORIDE & IN ADDITION 15% SUCROSE TO ENHANCE PLAQUE FORMATION. TIN(2+) SHOWED MARKED INHIBITING ACTIVITY WHEREAS THE TIN(4+) SHOWED ONLY SLIGHT EFFECT. THE TIN(2+) ION ALSO REDUCED THE ACIDOGENICITY OF THE DENTAL PLAQUE WHEREAS THE TIN(4+) SHOWED NO EFFECT. TIN(2+) REDUCES METABOLIC ACTIVITY OF PLAQUE BY OXIDIZING THIOL GROUPS BY AFFINITY FOR THEM. THIS IS NOT THE CASE FOR TIN(4+)., /STANNOUS FLUORIDE/ ... ALTERS THE COMPOSITION & CRYSTALLINE STRUCTURE OF THE HYDROXYAPATITE-LIKE SALTS THAT MAKE UP THE BULK OF ENAMEL, ESPECIALLY, & DENTIN, SO THAT THE TOOTH MATERIAL IS MORE RESISTANT TO ACIDIC EROSION & DENTAL CARIES (DECAY)., When stannous fluoride is applied topically to teeth, a highly adherent surface coating composed mainly of tin phosphate and smaller amounts of calcium fluoride and a tin hydroxyorthophosphate is formed on enamel., IN A STANDARDIZED RABBIT MODEL, YELLOW GOLDEN STAIN FORMED ON TOOTH SURFACES DURING USE OF STANNOUS FLUORIDE IS DUE TO ITS LOW PH WHICH CAUSES DENATURATION OF PELLICLE PROTEIN WITH EXPOSURE TO SULFHYDRYL GROUPS, WHICH FORM STANNIC SULFIDES THROUGH REACTIONS WITH TIN(2+). | |
| Record name | Stannous fluoride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11092 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | STANNOUS FLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/783 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
... 0.2% insoluble substances and 50 mg/kg of antimony /in USP grade/., Grades of purity: 97.5% | |
| Record name | STANNOUS FLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/783 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Stannous Fluoride | |
Color/Form |
Monoclinic, lamellar plates, White, monoclinic crystalline powder | |
CAS RN |
7783-47-3 | |
| Record name | STANNOUS FLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9088 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Stop | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stannous fluoride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannous fluoride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11092 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | STANNOUS FLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/783 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
419 °F (USCG, 1999), 213 °C | |
| Record name | STANNOUS FLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9088 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Stannous fluoride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11092 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | STANNOUS FLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/783 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[Bis(3-carboxy-4-hydroxyphenyl)methyl]-3-(3-carboxy-4-hydroxybenzyl)-2-hydroxybenzoic acid](/img/structure/B1218102.png)







![2-[3-(2,4-Dinitroanilino)propanimidoyloxy]ethanesulfonic acid](/img/structure/B1218117.png)


